molecular formula C17H15NO B12640614 1-Methoxy-2-(2-phenylethenyl)-1H-indole CAS No. 919119-87-2

1-Methoxy-2-(2-phenylethenyl)-1H-indole

Cat. No.: B12640614
CAS No.: 919119-87-2
M. Wt: 249.31 g/mol
InChI Key: OMAVTBJBWJEJDI-UHFFFAOYSA-N
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Description

1-Methoxy-2-(2-phenylethenyl)-1H-indole is an organic compound with a complex structure that includes an indole core substituted with a methoxy group and a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-(2-phenylethenyl)-1H-indole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-(2-phenylethenyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the phenylethenyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position, using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Saturated phenylethenyl derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

1-Methoxy-2-(2-phenylethenyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(2-phenylethenyl)-1H-indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

    1-Methoxy-4-(2-phenylethenyl)benzene: Similar structure but lacks the indole core.

    4-Methoxystilbene: Another related compound with a methoxy group and phenylethenyl group but different core structure.

Uniqueness: 1-Methoxy-2-(2-phenylethenyl)-1H-indole is unique due to its indole core, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

919119-87-2

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

1-methoxy-2-(2-phenylethenyl)indole

InChI

InChI=1S/C17H15NO/c1-19-18-16(12-11-14-7-3-2-4-8-14)13-15-9-5-6-10-17(15)18/h2-13H,1H3

InChI Key

OMAVTBJBWJEJDI-UHFFFAOYSA-N

Canonical SMILES

CON1C2=CC=CC=C2C=C1C=CC3=CC=CC=C3

Origin of Product

United States

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